Homoegonol

Description

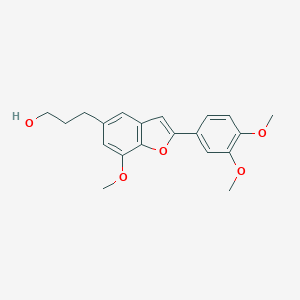

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-22-16-7-6-14(11-18(16)23-2)17-12-15-9-13(5-4-8-21)10-19(24-3)20(15)25-17/h6-7,9-12,21H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOARMALXZGCHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169651 |

Source

|

| Record name | Homoegonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17375-66-5 |

Source

|

| Record name | Homoegonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoegonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Technical Guide to the Discovery and Isolation of Bioactive Compounds from Natural Sources

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products have historically served as a cornerstone of drug discovery, providing a rich tapestry of chemical diversity and biological activity.[1][2] The journey from a raw natural source—be it a plant, microbe, or marine organism—to a pure, characterized bioactive compound is a meticulous, multi-stage process that blends classical techniques with modern technological advancements. This guide provides a comprehensive walkthrough of this pathway, designed for professionals in the field. It emphasizes the rationale behind methodological choices, from initial extraction and early-stage screening to the iterative process of bioassay-guided fractionation and final structural elucidation. By grounding protocols in their scientific principles, this document serves as both a strategic overview and a practical handbook for the modern natural products researcher.

The Strategic Framework: From Source to Pure Compound

The discovery of novel bioactive compounds is not a linear path but a systematic process of enrichment and refinement. The overarching goal is to progressively reduce the complexity of a crude natural extract, homing in on the specific molecule(s) responsible for a desired biological effect. This workflow integrates chemistry, biology, and analytical sciences to navigate the immense chemical space present in nature.[1]

Caption: High-level workflow for natural product discovery.

Phase 1 & 2: Sourcing and Extraction - The Foundation

The quality and success of any isolation project are fundamentally dependent on the initial steps of source material preparation and extraction. The objective here is to efficiently liberate the compounds of interest from the complex matrix of the natural source into a solvent, forming the "crude extract."

Extraction Methodologies

The choice of extraction method is a critical decision that balances efficiency, cost, solvent consumption, and the chemical nature of the target compounds.[3] Modern techniques are often favored for their reduced environmental impact and higher efficiency, earning them the moniker "green" techniques.[4][5]

Table 1: Comparison of Key Extraction Techniques

| Technique | Principle | Typical Time | Solvent Use | Selectivity | Key Advantages / Disadvantages |

|---|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature.[4][6] | Days | High | Low | (+) Simple, suitable for thermolabile compounds. (-) Time-consuming, inefficient. |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent.[6][7][8] | Hours-Days | Moderate-High | Low | (+) More efficient than maceration. (-) Can degrade heat-sensitive compounds. |

| Ultrasound-Assisted (UAE) | Uses high-frequency sound waves to create cavitation, disrupting cell walls.[5][7] | Minutes-Hours | Low-Moderate | Moderate | (+) Fast, efficient, reduced solvent use. (-) Potential for free radical formation. |

| Microwave-Assisted (MAE) | Uses microwave energy to rapidly heat the solvent and sample, causing cell rupture.[5][7] | Minutes | Low | Moderate | (+) Very fast, highly efficient, low solvent use. (-) Requires polar solvents, risk of overheating. |

| Supercritical Fluid (SFE) | Uses a fluid at its supercritical state (e.g., CO2) as the solvent.[5][9] | Hours | Very Low | High | (+) Highly selective, solvent-free final product. (-) High capital cost, best for non-polar compounds. |

The Causality of Solvent Selection

The choice of solvent is paramount and is governed by the principle of "like dissolves like."[6] A solvent's polarity must be matched to the polarity of the target bioactive compounds.

-

Non-polar solvents (e.g., hexane, dichloromethane) are effective for extracting lipids, terpenoids, and other lipophilic compounds.[10]

-

Mid-polar solvents (e.g., ethyl acetate, acetone) extract a broad range of compounds including many flavonoids and alkaloids.

-

Polar solvents (e.g., methanol, ethanol, water) are used for extracting highly polar compounds like glycosides and polyphenols.[10][11]

Often, a sequential extraction is performed, starting with a non-polar solvent and progressively increasing the polarity. This provides a preliminary fractionation of the extract based on polarity.[12]

Phase 3: Screening and Dereplication - Fail Fast, Fail Cheap

Once a crude extract is obtained, it enters a critical prioritization phase. The goal is to quickly identify extracts with promising biological activity while simultaneously weeding out those that contain already known, or redundant, compounds. This process, known as dereplication , is key to saving immense time and resources.[13][14]

Metabolomic approaches, integrating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are central to modern dereplication.[15][16] The chemical profile of an active extract is rapidly generated and cross-referenced against comprehensive databases of known natural products.[13][15] This allows researchers to focus their efforts on peaks in the chromatogram that represent potentially novel structures.

Caption: The logic of LC-MS based dereplication.

Phase 4: Bioassay-Guided Fractionation - Following the Activity

This is the core iterative cycle of natural product isolation.[17][18] An extract that has shown promising activity and novelty is subjected to a separation technique, typically column chromatography, to produce a series of simpler mixtures called "fractions." Each fraction is then tested in the same biological assay. The most active fraction is selected for further separation, and the process is repeated until a pure, biologically active compound is isolated.[19][20]

This self-validating system ensures that the purification effort remains focused solely on the component responsible for the biological effect of interest.

Caption: The iterative cycle of Bioassay-Guided Fractionation.

Experimental Protocol: Bioassay-Guided Fractionation of a Plant Extract

-

Initial Separation (Column Chromatography):

-

Prepare a glass column packed with a stationary phase, typically silica gel for normal-phase chromatography.[21]

-

Dissolve the prioritized crude extract in a minimal amount of an appropriate solvent.

-

Load the dissolved extract onto the top of the column.

-

Begin elution with a non-polar solvent (e.g., 100% Hexane). This is the mobile phase.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., Ethyl Acetate) in a stepwise gradient (e.g., 9:1, 8:2 Hex:EtOAc, etc.).

-

Collect the eluent in separate test tubes, creating a series of fractions.

-

Monitor the separation using Thin-Layer Chromatography (TLC) to pool fractions with similar profiles.[10][22]

-

-

Bioassay of Fractions:

-

Evaporate the solvent from each pooled fraction to yield a dry residue.

-

Prepare stock solutions of each fraction residue at a known concentration.

-

Run each fraction through the primary biological assay (e.g., an anticancer cell viability assay, an antimicrobial assay). Include a vehicle control (solvent only) and a positive control.

-

Quantify the activity (e.g., IC50 value, zone of inhibition).

-

-

Iteration and Refinement:

-

Select the fraction demonstrating the highest potency in the bioassay.

-

Subject this "hit" fraction to a second round of chromatography, often using a different stationary phase or a higher-resolution technique like High-Performance Liquid Chromatography (HPLC).[22][23]

-

Repeat the cycle of separation and bioassay until a fraction is obtained that appears as a single spot on TLC or a single peak in an analytical HPLC run. This is the putative pure compound.

-

Phase 5 & 6: Final Purification and Structural Elucidation

The final stages involve achieving absolute purity and determining the exact chemical structure of the isolated compound.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the gold standard for the final purification of bioactive compounds.[22][24] It offers high resolving power, allowing for the separation of closely related compounds.[25]

Table 2: Overview of Common Chromatographic Techniques

| Technique | Principle | Primary Use | Resolution | Throughput |

|---|---|---|---|---|

| Thin-Layer (TLC) | Separation on a thin layer of adsorbent on a flat plate.[22] | Monitoring, rapid analysis | Low | High |

| Column (CC) | Separation on a packed column of adsorbent under gravity.[25] | Crude fractionation | Low-Moderate | Low |

| Flash Chromatography | Pressurized column chromatography for faster separation.[10] | Fractionation | Moderate | Medium |

| HPLC | High-pressure pumps force solvent through a densely packed column.[26] | Final purification, analysis | Very High | Low (Prep) / High (Analyt) |

Structural Elucidation

Once a compound is confirmed pure, its molecular structure is determined using a combination of spectroscopic techniques.[8][23] Each technique provides a different piece of the structural puzzle.

Table 3: Spectroscopic Methods for Structural Elucidation

| Technique | Information Obtained |

|---|---|

| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula (High-Resolution MS). Fragmentation patterns give clues about sub-structures.[11][24] |

| Nuclear Magnetic Resonance (NMR) | 1D NMR (¹H, ¹³C): Reveals the carbon-hydrogen framework, number and type of protons and carbons. 2D NMR (COSY, HSQC, HMBC): Shows connectivity between atoms, piecing the structure together.[24][27] |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, C=O, -NH2).[21][24] |

| UV-Visible Spectroscopy | Indicates the presence of chromophores (conjugated systems, aromatic rings).[11][24] |

By assembling the data from these analyses, the complete, unambiguous structure of the new bioactive compound can be determined.

Conclusion and Future Outlook

The pathway from natural source to a novel bioactive compound is a rigorous scientific endeavor that demands a multi-disciplinary and strategic approach. The integration of modern analytical techniques like LC-MS for early-stage dereplication has significantly accelerated the pace of discovery by minimizing the rediscovery of known entities.[13] The core logic of bioassay-guided fractionation remains the most robust method for ensuring that the final isolated product is indeed the source of the desired biological activity.

Future advancements will likely focus on further integration of artificial intelligence and computational methods for predicting bioactivity and identifying novel targets.[28][29] Innovations in microfluidics and high-throughput screening continue to enhance the efficiency of the initial screening phases.[2] Despite these technological advances, the fundamental principles of careful extraction, systematic fractionation, and rigorous characterization will remain the bedrock of natural product drug discovery.

References

- Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. (n.d.). Google Books.

- The latest advances with natural products in drug discovery and opportunities for the future: a 2025 update. (n.d.). PubMed.

- Screening techniques for the identification of bioactive compounds in natural products. (2019). PubMed.

- Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. (n.d.). MDPI.

- Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. (2024). JSM Central.

- A Methodological Review of Extraction, Purification, and Identification Techniques for Natural Bioactive Compounds. (n.d.). ACS Publications.

- CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. (n.d.). IIP Series.

- Functional chromatographic technique for natural product isolation. (n.d.). PMC - NIH.

- Full article: The latest advances with natural products in drug discovery and opportunities for the future: a 2025 update. (n.d.). Taylor & Francis.

- Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. (n.d.). MDPI.

- Recent advances in screening active components from natural products based on bioaffinity techniques. (2020). PubMed Central.

- The Relevance Of Chemical Dereplication In Microbial Natural Product Screening. (n.d.). Unknown Source.

- Modern Approaches for Extracting Plant Bioactive Compounds to Enhance Food Security. (n.d.). Biotica Publications.

- Isolation and Purification of Natural Compounds - Column Chromatography. (2024). Unknown Source.

- Full article: Traditional and innovative approaches for the extraction of bioactive compounds. (n.d.). Unknown Source.

- Strategies for Natural Products Isolation. (2023). Research and Reviews.

- Common techniques and methods for screening of natural products for developing of anticancer drugs. (n.d.). ResearchGate.

- Techniques for the Isolation of Plant-Based Bioactive Compounds. (n.d.). IGI Global.

- Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. (n.d.). PMC - PubMed Central.

- A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources. (2024). ACS Omega.

- Metabolomics and Dereplication Strategies in Natural Products. (n.d.). Unknown Source.

- The latest advances with natural products in drug discovery and opportunities for the future: a 2025 update. (n.d.). ResearchGate.

- The latest advances with natural products in drug discovery and opportunities for the future: a 2025 update. (n.d.). Semantic Scholar.

- Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. (n.d.). PMC - NIH.

- Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (n.d.). MDPI.

- Metabolomics and dereplication strategies in the discovery of natural product derived drugs. (n.d.). Thieme E-Books & E-Journals.

- Bioassay guided fractionation: Significance and symbolism. (2025). Unknown Source.

- A two-stage MS feature dereplication strategy for natural products discovery. (2024). ChemRxiv.

- Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. (n.d.). JSM Central.

- Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (2022). PubMed.

- Metabolomics and Dereplication Strategies in Natural Products. (n.d.). ResearchGate.

- Bioassay guided isolation: Significance and symbolism. (2026). Unknown Source.

- Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022). PubMed Central.

- Bioassay-guided fractionation technique based isolated compounds. (n.d.). ResearchGate.

- Full article: Fractionation and bioassay-guided isolation of antihypertensive components of Senecio serratuloides. (n.d.). Taylor & Francis.

- Advanced Extraction Techniques for Bioactive Compounds from Berry Fruits: Enhancing Functional Food Applications. (2024). PMC - NIH.

- Methods for Extraction of Bioactive Compounds from Products: A Review. (n.d.). ResearchGate.

- Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. (n.d.). ResearchGate.

- ISOLATION, PURIFICATION AND CHARACTERIZATION OF BIOACTIVE COMPOUNDS FROM STACHYTARPHETA URTICIFOLIA (SALISB.) SIMS. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bioticapublications.com [bioticapublications.com]

- 8. rroij.com [rroij.com]

- 9. Advanced Extraction Techniques for Bioactive Compounds from Berry Fruits: Enhancing Functional Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 15. Metabolomics and Dereplication Strategies in Natural Products | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]

- 18. Bioassay guided isolation: Significance and symbolism [wisdomlib.org]

- 19. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. jsmcentral.org [jsmcentral.org]

- 23. JSM Central || Article Info [jsmcentral.org]

- 24. eurekaselect.com [eurekaselect.com]

- 25. column-chromatography.com [column-chromatography.com]

- 26. iipseries.org [iipseries.org]

- 27. researchgate.net [researchgate.net]

- 28. The latest advances with natural products in drug discovery and opportunities for the future: a 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The latest advances with natural products in drug discovery and opportunities for the future: a 2025 update | Semantic Scholar [semanticscholar.org]

Introduction: The Significance and Challenge of Paclitaxel

An In-Depth Technical Guide to the Biosynthesis of Paclitaxel (Taxol®) in Plants

This guide provides a comprehensive exploration of the intricate biosynthetic pathway of Paclitaxel (Taxol®), a cornerstone of modern chemotherapy. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular machinery responsible for constructing this complex diterpenoid, offering not just a roadmap of the pathway but also the causal logic behind the experimental approaches used to elucidate it. We will navigate from the primary precursors to the final bioactive compound, examining the key enzymatic steps, regulatory controls, and the methodologies that empower ongoing research and development in this field.

Paclitaxel, commercially known as Taxol®, is a potent anti-cancer agent originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1][2] Its unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, has made it an indispensable tool in the treatment of ovarian, breast, lung, and other cancers.[3] However, the natural supply of paclitaxel is fraught with challenges. The low abundance of the compound in yew trees, coupled with the destructive harvesting methods, created a critical need for alternative production strategies.[4][5] This supply challenge has been a primary driver for the extensive research into its biosynthesis, aiming to unlock methods for production through plant cell cultures, endophytic fungi, and metabolic engineering in heterologous hosts like yeast and E. coli.[1][6][7]

The biosynthesis of paclitaxel is a marvel of natural product chemistry, involving an estimated 19 to 20 distinct enzymatic reactions.[8][9][10][11] This complex pathway transforms a universal C20 diterpenoid precursor into a highly oxygenated and functionalized molecule with 11 chiral centers.[1] Understanding this pathway is not merely an academic exercise; it is the foundation for rationally engineering more sustainable and efficient sources of this life-saving drug.

The Core Biosynthetic Pathway: A Three-Act Molecular Drama

The biogenesis of paclitaxel can be conceptually divided into three major stages: the formation of the core taxane skeleton, the intricate oxygenation and acylation of this skeleton to form the key intermediate baccatin III, and finally, the attachment of the C13-side chain, which is crucial for its anticancer activity.[10]

Act I: Forging the Taxane Skeleton

The journey begins with the universal precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP).[8][10][11] In Taxus species, GGPP is synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[8][12]

The first committed and pivotal step in paclitaxel biosynthesis is the cyclization of the linear GGPP molecule into the tricyclic olefin intermediate, taxa-4(5),11(12)-diene.[8][13] This complex transformation is catalyzed by a single enzyme:

-

Taxadiene Synthase (TS): This enzyme orchestrates a multi-step reaction involving ionization, cyclization, and rearrangement to construct the characteristic taxane ring system. While it is the committed step, TS is considered slow but not typically the primary rate-limiting factor in the overall pathway.[13][14]

Act II: Elaboration of the Core to Baccatin III

Following the creation of the taxane backbone, a series of post-cyclization modifications occur. This stage is dominated by two classes of enzymes: cytochrome P450 monooxygenases (CYP450s) that introduce oxygen functionalities, and acyltransferases that add acetyl and benzoyl groups.

Key Hydroxylation Steps (Catalyzed by CYP450s):

-

C5α-Hydroxylation: The first oxidative step is the hydroxylation of taxadiene at the C5 position, catalyzed by taxadiene 5α-hydroxylase (T5αH) , a member of the CYP725A subfamily (CYP725A4).[4][14][15] This reaction is accompanied by a shift of the double bond to form taxa-4(20),11(12)-dien-5α-ol.[14]

-

Further Oxygenations: A cascade of subsequent hydroxylations occurs at positions C10, C13, C2, C7, C9, and C1, each catalyzed by a specific CYP450 enzyme, progressively increasing the molecule's complexity and preparing it for acylation.[8][15]

Key Acylation & Aromatic Transfer Steps:

-

C5-Acetylation: The newly installed 5α-hydroxyl group is promptly acetylated by taxadien-5α-ol-O-acetyltransferase (TAT) .[10][13]

-

Benzoylation & Further Acetylations: Other key transferases, including taxane 2α-O-benzoyltransferase (TBT) and 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) , add the necessary benzoyl and acetyl groups to the taxane core.[10]

Formation of the Oxetane Ring: A hallmark of paclitaxel's structure is the four-membered oxetane ring at C4-C5. This critical feature is formed from a 4(20)-epoxide intermediate. Recent research has identified a bifunctional enzyme, taxane oxetanase (TOT) , responsible for this crucial conversion, which was a long-standing mystery in the pathway.[16]

The culmination of these numerous hydroxylation and acylation steps is the formation of baccatin III , a pivotal intermediate that is significantly more abundant in Taxus needles than paclitaxel itself and serves as the immediate precursor for the final stage of biosynthesis.[8][11][17]

Act III: Side-Chain Synthesis and Final Assembly

The potent cytotoxic activity of paclitaxel is critically dependent on its C13-ester side chain. The synthesis and attachment of this side chain represent the final act of the biosynthetic process.

-

Side-Chain Precursor Synthesis: The side chain originates from L-phenylalanine, which is converted to β-phenylalanine. A key enzyme in this sub-pathway is phenylalanine aminomutase (PAM) .[8][18]

-

Attachment to Baccatin III: The β-phenylalanine-derived side chain is attached to the C13-hydroxyl group of baccatin III. This esterification is catalyzed by baccatin III-O-phenylpropanoyltransferase (BAPT) .[10][19]

-

Final N-Benzoylation: The final step to yield paclitaxel is the N-benzoylation of the side chain's amino group. This reaction is catalyzed by 3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferase (DBTNBT) .[10][18]

Visualizing the Paclitaxel Biosynthesis Pathway

The following diagram illustrates the major steps in the conversion of the universal precursor GGPP to the final product, paclitaxel.

Caption: Simplified overview of the Paclitaxel (Taxol®) biosynthetic pathway.

Pathway Regulation and Metabolic Engineering

The production of paclitaxel in Taxus is tightly regulated and can be influenced by various factors. Understanding these regulatory networks is key to enhancing yields in cell culture systems.

-

Elicitation: Treatment of Taxus cell cultures with elicitors, most notably methyl jasmonate (MeJA) , has been shown to significantly upregulate the transcription of numerous pathway genes, including TS, T5αH, and various acyltransferases, leading to increased taxoid accumulation.[2][10][15]

-

Rate-Limiting Steps: While the committed step catalyzed by TS is slow, studies suggest that the later acylation steps are often the true bottlenecks in the pathway. Enzymes like DBAT, BAPT, and DBTNBT have been identified as significant rate-limiting steps.[18] Overexpression of the genes encoding these enzymes is a primary strategy in metabolic engineering efforts.

-

Transcriptional Control: The coordinated expression of pathway genes is controlled by transcription factors. For instance, the transcription factor MYC2 has been shown to be involved in the jasmonate-mediated regulation of paclitaxel biosynthesis.[20]

Key Experimental Methodologies: A Practical Guide

Elucidating and manipulating the paclitaxel pathway requires a robust toolkit of molecular and analytical techniques. The protocols described below are foundational and self-validating, ensuring reproducibility and accuracy.

Gene Expression Analysis via qRT-PCR

This technique is essential for quantifying the transcriptional response of pathway genes to elicitors or genetic modifications.

Step-by-Step Protocol:

-

Sample Collection & RNA Extraction: Harvest Taxus cell cultures or tissues at desired time points post-treatment (e.g., with MeJA). Immediately freeze in liquid nitrogen to preserve RNA integrity. Extract total RNA using a validated plant RNA extraction kit, including a DNase I treatment step to eliminate genomic DNA contamination.

-

RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (A260/A280 ratio) and by visualizing ribosomal RNA bands on an agarose gel.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

Primer Design & Validation: Design gene-specific primers for target genes (TS, DBAT, BAPT, etc.) and a stable reference gene (e.g., Actin or Ubiquitin). Validate primer efficiency through a standard curve analysis.

-

Quantitative PCR (qPCR): Perform the qPCR reaction using a SYBR Green-based master mix. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression compared to a control condition.[21][22][23][24]

Metabolite Profiling of Taxoids by HPLC

Accurate quantification of paclitaxel and its precursors is critical for assessing the productivity of cell lines or the impact of metabolic engineering strategies. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.[3]

Step-by-Step Protocol:

-

Extraction: Lyophilize (freeze-dry) plant material or cell biomass. Extract the dried material with a suitable solvent, typically methanol or an ethanol/water mixture, often using sonication to improve efficiency.[25][26]

-

Sample Cleanup: Partition the crude extract against a non-polar solvent like hexane to remove lipids and chlorophyll. Further purification can be achieved using solid-phase extraction (SPE) cartridges if necessary.

-

HPLC Analysis:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution system, typically with a mixture of acetonitrile and water.

-

Detection: Monitor the eluent using a UV detector, typically at 227 nm, where taxoids exhibit strong absorbance.[27]

-

Quantification: Prepare a standard curve using an authentic paclitaxel standard of known concentration. Identify and quantify paclitaxel and other taxoids (like baccatin III) in the samples by comparing their retention times and peak areas to the standards.[24][28]

-

-

Validation: For unequivocal identification, especially in complex matrices, couple the HPLC system to a mass spectrometer (LC-MS) for structural confirmation based on mass-to-charge ratio and fragmentation patterns.[28][29][30]

Visualizing Experimental Workflows

Workflow for Gene Expression Analysis

Caption: Standard workflow for analyzing taxoid biosynthesis gene expression via qRT-PCR.

Workflow for Taxoid Metabolite Profiling

Caption: A typical workflow for the extraction and quantification of taxoids.

Quantitative Data Summary

The following table summarizes the key enzymes discussed in this guide, providing a quick reference for their roles in the paclitaxel biosynthetic pathway.

| Enzyme Name | Abbreviation | Gene Family/Type | Function in Pathway |

| Taxadiene Synthase | TS | Diterpene Cyclase | Cyclizes GGPP to form the taxane skeleton.[1][8] |

| Taxadiene 5α-hydroxylase | T5αH | Cytochrome P450 (CYP725A4) | Catalyzes the first hydroxylation of the taxane core.[4] |

| Taxadien-5α-ol-O-acetyltransferase | TAT | Acyltransferase | Acetylates the C5-hydroxyl group.[10][13] |

| Taxane 2α-O-benzoyltransferase | TBT | Acyltransferase | Adds a benzoyl group at the C2 position.[10][20] |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Acyltransferase | Catalyzes the final acetylation on the baccatin III core.[10][18] |

| Phenylalanine Aminomutase | PAM | Mutase | Converts L-phenylalanine to β-phenylalanine for the side chain.[8][18] |

| Baccatin III-O-phenylpropanoyltransferase | BAPT | Acyltransferase | Attaches the C13-side chain to baccatin III.[18][19] |

| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | Benzoyltransferase | Performs the final N-benzoylation of the side chain.[18][20] |

Conclusion and Future Outlook

The elucidation of the paclitaxel biosynthetic pathway stands as a landmark achievement in natural product research. While tremendous progress has been made, gaps in our knowledge still remain, particularly concerning the precise order of some hydroxylation events and the regulatory networks that govern the overall flux.[4][10] The recent identification of previously missing enzymes has brought a complete microbial synthesis of paclitaxel closer than ever.[16][17] Future research will undoubtedly focus on leveraging this knowledge for robust metabolic engineering in microbial and plant systems, aiming to create a sustainable, high-yield, and economically viable production platform for paclitaxel and novel taxoid analogs. The integration of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will continue to be instrumental in unraveling the remaining secrets of this complex and vital biosynthetic pathway.[5][28]

References

-

Improvements in Taxol Biosynthesis by Metabolic Engineering: Recent Trends. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. (1998). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Croteau, R., Ketchum, R. E., Long, R. M., Kaspera, R., & Wildung, M. R. (2006). Taxol biosynthesis and molecular genetics. PubMed Central, 5(1), 1–1. [Link]

-

Nagegowda, D. A., & Ghorpade, R. N. (2021). Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol. PubMed Central. [Link]

-

Engels, B., Dahm, P., & Jennewein, S. (2008). Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production. Metabolic Engineering, 10(3-4), 201–206. [Link]

-

Biggs, B. W., Lim, C. G., & Stephanopoulos, G. (2016). Downstream reactions and engineering in the microbially reconstituted pathway for Taxol. Biotechnology and Bioengineering, 113(8), 1597–1606. [Link]

-

Transcription regulation of taxol biosynthesis. Current progress of... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Hajheidari, M., Aref, A., Ebrahimi, P., & Sharafi, A. (2019). Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures. PubMed Central. [Link]

-

Outline of Taxol biosynthetic pathway in Taxus species. Upper image... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Taxol Biosynthesis and Molecular Genetics. (n.d.). Scilit. Retrieved January 13, 2026, from [Link]

-

Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol. (2021). R Discovery. [Link]

-

Li, Y., Wang, G., & Guo, J. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. PubMed Central. [Link]

-

Biosynthesis and regulation of paclitaxel in Taxus. (n.d.). TSI Journals. Retrieved January 13, 2026, from [Link]

-

(PDF) Taxol Biosynthesis and Molecular Genetics. (2006). ResearchGate. [Link]

-

The Paclitaxel Biosynthesis Pathway Unlocked. (2024). PubMed Central. [Link]

-

Early taxoid biosynthetic reaction steps identified by enzymatic assays... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Comparative metabolomic analysis reveals the variations in taxoids and flavonoids among three Taxus species. (2020). Semantic Scholar. [Link]

-

(PDF) Gene Expression Profiling in Taxus baccata L. Seedlings and Cell Cultures. (2009). ResearchGate. [Link]

-

Overview of the taxol biosynthesis pathway. MEP,... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Cvikrová, M., Vágner, M., & Cvikra, V. (2009). Gene expression profiling in Taxus baccata L. seedlings and cell cultures. Methods in Molecular Biology, 547, 329–342. [Link]

-

Gene Expression Profiling in Taxus baccata L. Seedlings and Cell Cultures. (n.d.). SpringerLink. Retrieved January 13, 2026, from [Link]

-

Recent advances in paclitaxel biosynthesis and regulation. (2024). Oxford Academic. [Link]

-

The proposed paclitaxel biosynthetic pathway. The enzymes indicated are... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

The Chemistry of Taxol, a Clinically Useful Anticancer Agent. (1994). ResearchGate. [Link]

-

Gene expression profiling in Taxus baccata L. seedlings and cell cultures. (n.d.). Europe PMC. Retrieved January 13, 2026, from [Link]

-

The First Insight into the Tissue Specific Taxus Transcriptome via Illumina Second Generation Sequencing. (2012). PLOS One. [Link]

-

Definitive screening accelerates Taxol biosynthetic pathway optimization and scale up in Saccharomyces cerevisiae cell factories. (2022). SciSpace. [Link]

-

Detection, Purification and Elucidation of Chemical Structure and Antiproliferative Activity of Taxol Produced by Penicillium chrysogenum. (2020). MDPI. [Link]

-

Unravelling enzyme pathway of Taxol precursor brings synthetic production of cancer medicine closer. (2024). Chemistry World. [Link]

-

Analytical Approaches to Paclitaxel. (n.d.). PharmaTutor. Retrieved January 13, 2026, from [Link]

-

SOME APPROACHES TO THE SYNTHESIS OF TAXOL AND ITS DERIVATIVES. (n.d.). University of Groningen. Retrieved January 13, 2026, from [Link]

-

Metabolite Profiling & Identification. (n.d.). Creative Biolabs. Retrieved January 13, 2026, from [Link]

-

Pacific Blue-Taxoids as Fluorescent Molecular Probes of Microtubules. (2016). PubMed Central. [Link]

-

Robertson, D. G. (2005). Metabolic profiling as a tool for understanding mechanisms of toxicity. Toxicologic Pathology, 33(1), 145–151. [Link]

Sources

- 1. Downstream reactions and engineering in the microbially reconstituted pathway for Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Unravelling enzyme pathway of Taxol precursor brings synthetic production of cancer medicine closer | Research | Chemistry World [chemistryworld.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Gene expression profiling in Taxus baccata L. seedlings and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gene Expression Profiling in Taxus baccata L. Seedlings and Cell Cultures | Springer Nature Experiments [experiments.springernature.com]

- 24. Gene expression profiling in Taxus baccata L. seedlings and cell cultures. | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]

- 30. Metabolic profiling as a tool for understanding mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Quercetin

Abstract

Quercetin, a flavonoid ubiquitously found in plant-based foods, is a subject of intense scientific scrutiny due to its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core in vitro mechanisms of action attributed to quercetin. Moving beyond a simple catalog of effects, this document elucidates the causal relationships behind experimental choices and provides detailed, field-proven protocols for investigating these mechanisms. We will explore quercetin's potent antioxidant and anti-inflammatory properties, its role as a multi-kinase inhibitor, its modulation of critical cell signaling pathways such as PI3K/Akt and Nrf2, and its ability to induce cell cycle arrest and apoptosis in cancer cells.[1][4][5] Each mechanistic aspect is supported by step-by-step experimental workflows, data interpretation guidelines, and visual diagrams to facilitate a deeper understanding and practical application in a laboratory setting.

Introduction: Quercetin as a Multifunctional Bioactive Compound

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent dietary flavonol found in apples, onions, berries, and tea.[6][7] Its polyphenolic structure, characterized by two benzene rings linked by a heterocyclic pyran ring, endows it with significant biological activity.[1] Initially recognized for its potent antioxidant effects stemming from its electron-donating phenolic hydroxyl groups, the scientific consensus now embraces a more complex view.[8][9] Quercetin is a pleiotropic molecule that interacts with numerous intracellular targets, modulating complex signaling networks that govern cellular processes like proliferation, inflammation, and survival.[1][10] Understanding these diverse in vitro mechanisms is a critical prerequisite for its development as a therapeutic or chemopreventive agent.[11][12][13]

Core In Vitro Mechanisms of Action

The in vitro bioactivity of quercetin is not attributable to a single mode of action but rather to its concurrent influence on multiple cellular systems.

Antioxidant Activity: Direct Scavenging and Indirect Defense Activation

Quercetin's antioxidant capability is twofold: it directly neutralizes reactive oxygen species (ROS) and enhances the cell's endogenous antioxidant defenses.

-

Direct Radical Scavenging: The phenolic hydroxyl groups in quercetin's structure allow it to donate hydrogen atoms to neutralize free radicals, such as the stable radical 1,1-diphenyl-2-picrylhydrazyl (DPPH), effectively terminating damaging chain reactions.[14][15][16] This direct scavenging activity protects cellular components like lipids, proteins, and DNA from oxidative damage.[15]

-

Activation of the Nrf2 Pathway: Quercetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[17][18][19] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Quercetin can induce a conformational change in Keap1, leading to Nrf2 release, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-containing genes.[20][21] This results in the upregulation of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H dehydrogenase quinone 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[19][20][21] This indirect mechanism provides a sustained defense against oxidative stress.

Enzyme Inhibition: A Broad-Spectrum Kinase Inhibitor

One of quercetin's most significant mechanisms is its ability to inhibit a wide array of protein and lipid kinases, many of which are critical for cancer cell proliferation and survival.[8][9][22]

-

PI3K/Akt/mTOR Pathway Inhibition: Quercetin is a well-documented inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, a central signaling cascade that promotes cell growth, survival, and proliferation.[23][24][25][26][27] By directly inhibiting PI3K, quercetin prevents the phosphorylation and activation of Akt, a key downstream effector.[7][24] This suppression of Akt activity leads to reduced cell survival, induction of apoptosis, and inhibition of proliferative signaling through mTOR.[7][23][25]

-

Other Kinase Targets: Studies have shown that even at low concentrations, quercetin can inhibit the activity of numerous kinases involved in cell cycle control and oncogenic signaling, including Aurora kinases, ABL1, FLT3, JAK3, and MET.[8][9][28] This multi-target profile contributes to its potent anti-proliferative effects across various cancer cell lines.[29]

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. Quercetin exerts potent anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10]

-

NF-κB Inhibition: Pro-inflammatory stimuli, like tumor necrosis factor-alpha (TNF-α), typically lead to the degradation of IκBα, the inhibitory protein bound to NF-κB.[18] This allows the NF-κB p50/p65 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (IL-1β, IL-6, TNF-α) and enzymes like COX-2.[10][18][30] Quercetin can suppress this cascade by inhibiting IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and preventing the inflammatory response.[18][31][32]

Antiproliferative and Pro-Apoptotic Effects

Quercetin's ability to halt the cell cycle and induce programmed cell death (apoptosis) is a cornerstone of its anticancer activity.[4][11][23]

-

Cell Cycle Arrest: Quercetin can induce cell cycle arrest at the G2/M or G0/G1 phases in various cancer cell lines.[3][4][29] This is often achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[5]

-

Induction of Apoptosis: Quercetin triggers apoptosis through multiple mechanisms. It can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade (caspase-9 and caspase-3).[4][6][19][23] Furthermore, its inhibition of survival pathways like PI3K/Akt directly promotes an apoptotic phenotype.[5][7]

Experimental Workflows for Mechanistic Elucidation

To dissect the mechanisms described above, a coordinated series of in vitro assays is required. The following protocols are foundational for characterizing quercetin's bioactivity.

Workflow 1: Assessing Cytotoxicity and Antiproliferative Effects

The first step is to determine the concentration range at which quercetin affects cell viability. This establishes the doses for subsequent mechanistic experiments.

Key Experiment: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[33][34] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[33][34]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[35]

-

Treatment: Prepare serial dilutions of quercetin (e.g., 10, 20, 40, 80, 120 µM) in the appropriate cell culture medium.[23] Remove the old medium from the cells and add 100 µL of the quercetin-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[23]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[35][36]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23][35]

-

Measurement: Shake the plate for 5 minutes and measure the absorbance at 540-570 nm using a microplate reader.[23]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Workflow 2: Investigating Signaling Pathway Modulation

Western blotting is the gold-standard technique for analyzing changes in protein expression and post-translational modifications (e.g., phosphorylation), which are hallmarks of signaling pathway activity.[37][38][39][40]

Key Experiment: Western Blotting for PI3K/Akt and Nrf2 Pathways

This technique allows for the quantification of total and phosphorylated forms of key signaling proteins.[41] An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.[41]

Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with quercetin at relevant concentrations (e.g., IC50 and sub-IC50 doses) for specific time points. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to the loading control and calculate the ratio of phosphorylated to total protein to assess pathway activation.[41]

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation. Quantitative data should be summarized in tables, and complex relationships should be visualized using diagrams.

Quantitative Data Summary

Table 1: Antiproliferative Activity of Quercetin on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 96 | ~7.7 | [29] |

| T47D | Breast Cancer | 48 | ~50 | [36] |

| MCF-7 | Breast Cancer | 72 | Varies (Inhibitory) | [23] |

| CT-26 | Colon Carcinoma | 72 | Varies (Inhibitory) | [23] |

Table 2: Antioxidant Activity of Quercetin in A-cellular Assays

| Assay | Activity Metric | Result | Reference |

| DPPH Scavenging | IC50 | 0.55 µg/mL | [42] |

| ABTS Scavenging | IC50 | 1.17 µg/mL | [42] |

| FRAP | Fe(II) Equivalence | High | [43] |

Diagrams of Pathways and Workflows

Visualizing complex biological processes and experimental designs is essential for clarity.

Caption: Quercetin's multifaceted in vitro mechanisms of action.

Caption: Integrated workflow for assessing quercetin's bioactivity.

Conclusion

This guide outlines the primary in vitro mechanisms of action for quercetin, highlighting its role as a potent antioxidant, anti-inflammatory agent, kinase inhibitor, and inducer of apoptosis. The provided experimental frameworks serve as a robust starting point for researchers seeking to investigate and validate the effects of this versatile bioactive compound. By employing a systematic approach that combines viability assays with targeted molecular techniques like Western blotting, scientists can effectively elucidate the complex cellular responses to quercetin, paving the way for more advanced preclinical and clinical investigations.

References

-

Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology Letters. Available at: [Link]

-

Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]

-

The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway. PubMed. Available at: [Link]

-

Quercetin inhibits a large panel of kinases implicated in cancer cell biology. PubMed. Available at: [Link]

-

Quercetin inhibits the phosphorylation of PI3K and Akt and mitigates... ResearchGate. Available at: [Link]

-

Quercetin induces tumor-selective apoptosis through down-regulation of Mcl-1 and activation of Bax. PubMed Central. Available at: [Link]

-

Quercetin inhibits the akt pathway, leading to suppression of survival and induction of apoptosis in cancer cells. AACR Journals. Available at: [Link]

-

Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin. PubMed Central. Available at: [Link]

-

Flavonoid Quercetin Enhances Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway Activation and Reduces Inflammatory Cytokines in Asthmatic Airway Epithelial cells. NIH. Available at: [Link]

-

Targeting of non-apoptotic cancer cell death mechanisms by quercetin: Implications in cancer therapy. Frontiers. Available at: [Link]

-

Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. PubMed Central. Available at: [Link]

-

Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells. PubMed. Available at: [Link]

-

The potential molecular mechanism of quercetin on the NF-kB... ResearchGate. Available at: [Link]

-

Quercetin inhibits a large panel of kinases implicated in cancer cell biology. Spandidos Publications. Available at: [Link]

-

Inhibition of PI3K/AKT/GLUT1 Signaling Pathway by Quercetin in the Treatment of Psoriasis. Dove Press. Available at: [Link]

-

Pharmacological Activity of Quercetin: An Updated Review. PubMed Central. Available at: [Link]

-

Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed. Available at: [Link]

-

Phase I clinical trial of the flavonoid quercetin: pharmacokinetics and evidence for in vivo tyrosine kinase inhibition. AACR Journals. Available at: [Link]

-

Quercetin Attenuates Quinocetone-Induced Cell Apoptosis In Vitro by Activating the P38/Nrf2/HO-1 Pathway and Inhibiting the ROS/Mitochondrial Apoptotic Pathway. MDPI. Available at: [Link]

-

Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI. Available at: [Link]

-

Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. scielo.br. Available at: [Link]

-

Quercetin inhibits a large panel of kinases implicated in cancer cell biology. ResearchGate. Available at: [Link]

-

Quercetin Attenuates TNF-Induced Inflammation in Hepatic Cells by Inhibiting the NF-κB Pathway. Taylor & Francis Online. Available at: [Link]

-

Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells. PubMed. Available at: [Link]

-

Quercetin suppresses proinflammatory cytokines production through MAP kinases and NF-?B pathway in lipopolysaccharide-stimulated macrophage. ResearchGate. Available at: [Link]

-

Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. Available at: [Link]

-

Pharmacological Activity of Quercetin: An Updated Review. ResearchGate. Available at: [Link]

-

In vitro testing of bioactive compounds: a bridge to clinical trials and industrial application. ResearchGate. Available at: [Link]

-

DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

-

Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. PubMed Central. Available at: [Link]

-

Isoquercetin activates the ERK1/2-Nrf2 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro. PubMed Central. Available at: [Link]

-

Mechanism of quercetin-induced Nrf2 activation and enhanced antioxidant... ResearchGate. Available at: [Link]

-

Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review. NIH. Available at: [Link]

-

How to analyze the western blotting data for investigation activity of the signaling pathway? ResearchGate. Available at: [Link]

-

Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine. Hindawi. Available at: [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. Available at: [Link]

-

The effects of quercetin on nuclear factor erythroid 2-related factor 2... ResearchGate. Available at: [Link]

-

RESEARCH ARTICLE Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells. Cell Journal. Available at: [Link]

-

Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. MDPI. Available at: [Link]

-

Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex. NIH. Available at: [Link]

-

Cytotoxic evaluation of curcumin and quercetin in MCF-7 cell lines. WJBPHS. Available at: [Link]

-

Evaluation of Direct and Indirect Antioxidant Properties of Selected Four Natural Chemical Compounds: Quercetin, Epigallocatechi. researchgate.net. Available at: [Link]

-

Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. MDPI. Available at: [Link]

-

A Study and In Vitro Evaluation of the Bioactive Compounds of Broad Bean Sprouts for the Treatment of Parkinson's Syndrome. PubMed Central. Available at: [Link]

-

Determining the mode of action of bioactive compounds. PubMed. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. The Indonesian Biomedical Journal. Available at: [Link]

-

The Effect of Bioactive Compounds on In Vitro and In Vivo Antioxidant Activity of Different Berry Juices. PubMed Central. Available at: [Link]

Sources

- 1. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin induces tumor-selective apoptosis through down-regulation of Mcl-1 and activation of Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Quercetin inhibits a large panel of kinases implicated in cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quercetin inhibits a large panel of kinases implicated in cancer cell biology. | Semantic Scholar [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Targeting of non-apoptotic cancer cell death mechanisms by quercetin: Implications in cancer therapy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jelsciences.com [jelsciences.com]

- 17. Flavonoid Quercetin Enhances Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway Activation and Reduces Inflammatory Cytokines in Asthmatic Airway Epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Inhibition of PI3K/AKT/GLUT1 Signaling Pathway by Quercetin in the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. wjbphs.com [wjbphs.com]

- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 35. mdpi.com [mdpi.com]

- 36. journal.waocp.org [journal.waocp.org]

- 37. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

- 38. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]

- 40. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 41. researchgate.net [researchgate.net]

- 42. inabj.org [inabj.org]

- 43. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

[Bioactive Compound] solubility in different solvents

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. mdpi.com [mdpi.com]

- 16. scielo.br [scielo.br]

- 17. bioassaysys.com [bioassaysys.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. lifechemicals.com [lifechemicals.com]

- 20. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Curcumin

Introduction: Curcumin, a lipophilic polyphenol derived from the rhizome of Curcuma longa, has garnered significant scientific attention for its pleiotropic therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] A comprehensive understanding of its physical and chemical properties is paramount for researchers, scientists, and drug development professionals to unlock its full therapeutic potential and overcome challenges such as its low bioavailability.[4] This guide provides a detailed exploration of the core physicochemical characteristics of curcumin, offering insights into its behavior in various environments and methodologies for its accurate assessment.

Part 1: Molecular and Physical Characteristics

Curcumin, with the chemical formula C21H20O6 and a molecular weight of 368.38 g/mol , is structurally known as (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione.[5][6] Its structure is characterized by two aromatic ring systems with o-methoxy phenolic groups, connected by a seven-carbon linker that contains an α,β-unsaturated β-diketone moiety.[7] This unique structure is responsible for its distinct color and multifaceted biological activities.[7]

1.1 Tautomerism:

A key feature of curcumin's chemistry is its keto-enol tautomerism.[8][9] The β-diketone moiety allows curcumin to exist in equilibrium between a keto form and a more stable enol form. In solution, the enol form is predominant, contributing to its chemical reactivity and antioxidant properties.[10] The specific ratio of keto to enol forms is influenced by the solvent's polarity and pH.[8]

1.2 Physical State and Appearance:

Under standard conditions, curcumin is an orange-yellow crystalline powder.[2][6]

1.3 Melting Point:

The melting point of curcumin is reported to be in the range of 179-186°C.[2][5][6] Variations in reported values can be attributed to the purity of the sample and the analytical method used.

1.4 Solubility Profile:

Curcumin's solubility is a critical factor influencing its bioavailability. It is practically insoluble in water at acidic and neutral pH.[10][11][12] However, its solubility increases in alkaline solutions due to the deprotonation of its phenolic groups.[13][14] Curcumin is readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, and ethyl acetate.[11][13] It exhibits poor solubility in nonpolar solvents like hexane.[11]

| Property | Value | References |

| Molecular Formula | C21H20O6 | [5] |

| Molecular Weight | 368.38 g/mol | [5] |

| Appearance | Orange-yellow crystalline powder | [2][6] |

| Melting Point | 179-186 °C | [2][5][6] |

| Water Solubility | Practically insoluble (acidic/neutral pH) | [10][11][12] |

| Organic Solvent Solubility | Soluble in DMSO, ethanol, methanol, acetone | [11][13] |

Part 2: Chemical Properties and Reactivity

The chemical behavior of curcumin dictates its biological activity and stability. Its phenolic groups, β-diketone moiety, and conjugated double bonds are the primary sites of chemical reactions.

2.1 Acidity (pKa):

Curcumin possesses three acidic protons, leading to three distinct pKa values. The first pKa, attributed to the enolic proton of the β-diketone moiety, is in the range of 7.7 to 8.5.[8][15] The other two pKa values, corresponding to the two phenolic hydroxyl groups, are reported to be between 8.5 and 10.7.[8][15][16] These pKa values are crucial as they influence curcumin's solubility, chelation ability, and interaction with biological targets at physiological pH.

2.2 Spectral Properties:

Curcumin exhibits characteristic absorption in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. It typically shows a strong absorption maximum (λmax) in the visible region between 410 and 430 nm, which is responsible for its yellow color.[6][11] Another absorption band is observed in the UV region around 265 nm.[11] The exact position of the λmax can be influenced by the solvent and pH.[17][18][19]

2.3 Chemical Stability and Degradation:

A significant challenge in the therapeutic application of curcumin is its chemical instability, particularly in neutral to alkaline aqueous solutions.[11][20] It undergoes rapid degradation through hydrolysis and autoxidation.[20][21] The degradation process is pH-dependent, with the rate increasing at higher pH levels.[11] Major degradation products include ferulic acid, vanillin, and other smaller molecules.[11][22] Curcumin is also susceptible to photodegradation upon exposure to light.[11][23]

| Property | Value/Description | References |

| pKa1 (Enolic) | 7.7 - 8.5 | [8][15] |

| pKa2, pKa3 (Phenolic) | 8.5 - 10.7 | [8][15][16] |

| UV-Vis λmax | ~265 nm, 410-430 nm | [6][11] |

| Degradation Pathways | Hydrolysis, Autoxidation, Photodegradation | [11][20][21][23] |

Part 3: Bioactive Chemical Properties

The therapeutic effects of curcumin are rooted in its potent antioxidant and metal-chelating properties.

3.1 Antioxidant Activity:

Curcumin is a powerful antioxidant, capable of scavenging a wide variety of reactive oxygen species (ROS).[1][24] Its antioxidant activity is primarily attributed to the hydrogen-donating ability of its phenolic hydroxyl groups.[7][25][26] The central methylene group of the β-diketone moiety also contributes to its radical-scavenging capacity.[7] Curcumin can directly neutralize free radicals and also indirectly boost the activity of cellular antioxidant enzymes.[1][24]

3.2 Metal Chelation:

The β-diketone moiety of curcumin acts as a chelating agent for various metal ions, including iron, copper, and aluminum.[27][28][29] By binding to these metals, curcumin can prevent them from participating in redox reactions that generate harmful free radicals.[28] This metal-chelating ability is thought to contribute to its neuroprotective effects and its potential in the treatment of diseases associated with metal-induced oxidative stress.[1][28] The formation of metal-curcumin complexes can also enhance the solubility and bioavailability of curcumin.[4][30]

Part 4: Experimental Protocols

4.1 Protocol for Determination of Curcumin Solubility:

This protocol outlines a standard method for determining the solubility of curcumin in a given solvent.

-

Preparation of Supersaturated Solution: Add an excess amount of curcumin powder to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Centrifuge the suspension to pellet the undissolved curcumin.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., ethanol) to a concentration within the linear range of a pre-established calibration curve.

-

Spectrophotometric Analysis: Measure the absorbance of the diluted solution at curcumin's λmax (~425 nm) using a UV-Vis spectrophotometer.

-

Calculation: Determine the concentration of curcumin in the supernatant using the calibration curve and calculate the solubility in units such as mg/mL or µg/mL.

Caption: Workflow for determining curcumin solubility.

4.2 Protocol for DPPH Radical Scavenging Assay:

This protocol describes a common method for evaluating the antioxidant activity of curcumin.[31][32]

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Preparation of Curcumin Solutions: Prepare a series of curcumin solutions of varying concentrations in a suitable solvent (e.g., ethanol).

-

Reaction Mixture: In a microplate or cuvette, mix a fixed volume of the DPPH solution with different concentrations of the curcumin solutions. A control containing the solvent instead of the curcumin solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at the λmax of DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.[31][32]

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity for each curcumin concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the curcumin-containing solution.

-

IC50 Determination: Plot the percentage of scavenging activity against the curcumin concentration to determine the IC50 value (the concentration of curcumin required to scavenge 50% of the DPPH radicals).[33]

Part 5: Signaling Pathways Modulated by Curcumin

Curcumin's therapeutic effects are mediated through its interaction with a multitude of cellular signaling pathways.[3][34][35] One of the most well-documented is its ability to modulate inflammatory pathways, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[24][36]

Caption: Curcumin's inhibitory effect on the NF-κB pathway.

This technical guide has provided a comprehensive overview of the key physical and chemical properties of curcumin. A thorough understanding of its molecular structure, solubility, stability, and bioactive characteristics is essential for its effective utilization in research and drug development. The provided protocols offer standardized methods for assessing its fundamental properties, while the insight into its interaction with cellular signaling pathways highlights the molecular basis of its therapeutic potential. Further research aimed at improving the stability and bioavailability of curcumin will be critical in translating its promising preclinical activities into clinical applications.

References

-

Antioxidant Pathways and Chemical Mechanism of Curcumin | Scientific.Net. (n.d.). Retrieved January 10, 2026, from [Link]

-

Hewlings, S. J., & Kalman, D. S. (2017). The Chemistry of Curcumin: From Extraction to Therapeutic Agent. Molecules, 22(10), 1673. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 969516, Curcumin. Retrieved January 10, 2026, from [Link].

-

Schneider, C., Gordon, O. N., Edwards, R. L., & Luis, P. B. (2015). Degradation of curcumin: From mechanism to biological implications. Journal of Agricultural and Food Chemistry, 63(35), 7606–7614. [Link]

-

Kocaadam, B., & Şanlier, N. (2017). Molecular mechanism of curcumin action in signaling pathways: Review of the latest research. Journal of Cellular Biochemistry, 118(12), 4371–4380. [Link]

-